This section explores compounds structurally related to 4-[amino]-N-(tetrahydro-2-furanylmethyl)benzamide, as identified from the provided scientific literature.
Compound Description: This compound is a radiolabeled analog of Sulpiride, a potent antipsychotic drug. It was developed as a radioligand for the radioimmunoassay of Sulpiride and related compounds. []
Relevance: This compound shares a benzamide core structure with the target compound, 4-[amino]-N-(tetrahydro-2-furanylmethyl)benzamide. Both compounds feature a sulfonyl group attached to the benzamide ring, although the specific substituents on the sulfonyl group differ. Additionally, both compounds possess an alkyl chain linked to the benzamide nitrogen, albeit with different substituents and lengths. These structural similarities highlight a potential relationship in their pharmacological profiles, particularly considering the role of the benzamide moiety in mediating biological activity. []
2. Venetoclax N-oxide (VNO) []
Compound Description: VNO (4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide) is an oxidative impurity identified during the degradation of Venetoclax, a BCL-2 inhibitor used for treating blood cancers. VNO forms at levels of about 8-10% under oxidative stress conditions. []
Relevance: Although structurally distinct from the target compound, 4-[amino]-N-(tetrahydro-2-furanylmethyl)benzamide, VNO's presence as an impurity highlights the potential susceptibility of similar benzamide derivatives to oxidation. This information is crucial for understanding the stability profile and potential degradation pathways of the target compound. []
3. Venetoclax hydroxylamine impurity (VHA) []
Compound Description: VHA (2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide) is another oxidative impurity arising from Venetoclax degradation. It forms from VNO through a [, ] Meisenheimer rearrangement, demonstrating a potential degradation pathway for similar N-oxide compounds. []
Relevance: Similar to VNO, VHA's identification as a Venetoclax impurity underscores the potential vulnerability of related benzamide derivatives, like 4-[amino]-N-(tetrahydro-2-furanylmethyl)benzamide, to oxidative degradation. This information is crucial for developing appropriate storage and handling procedures for the target compound to ensure its stability and prevent the formation of potentially toxic impurities. []
Compound Description: This compound, known as TAK-960, is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), an enzyme involved in cell cycle regulation. TAK-960 exhibits broad-spectrum antitumor activity in preclinical studies. []
Relevance: Though structurally distinct from 4-[amino]-N-(tetrahydro-2-furanylmethyl)benzamide, TAK-960 also possesses a benzamide core structure. This structural motif often contributes to binding affinity and specificity in various biological targets. Comparing their activity profiles could offer insights into the structure-activity relationships within this chemical class, particularly regarding their interactions with kinases or other relevant targets. []
Relevance: Although structurally different from 4-[amino]-N-(tetrahydro-2-furanylmethyl)benzamide, LY450139's impact on cognitive function emphasizes the importance of thoroughly evaluating the potential neurological effects of compounds with structural similarities, especially those targeting the central nervous system. []
This list provides a starting point for understanding the structural and functional relationships between 4-[amino]-N-(tetrahydro-2-furanylmethyl)benzamide and other related compounds. Further research is necessary to fully elucidate their individual properties and potential applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.